1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Medicinal Chemistry Heterocyclic Synthesis Regioselective Cyclization

Reproducibility in pyrido-diazepine SAR suffers when incorrect regioisomers are used. CAS 63016-85-3 eliminates this ambiguity: • Exclusive intermediate for pyrido[3,2-e][1,4]diazepine-2,5-dione core • Validated Mtb probe: PNP IC50 48 nM, DXR IC50 8 µM, TrxR IC50 15.8 µM • 96% purity; multi-supplier availability ensures supply chain resilience

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 63016-85-3
Cat. No. B1367414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione
CAS63016-85-3
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)OC(=O)N2)N=C1
InChIInChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)9-7(11)12-6/h1-3H,(H,9,11)
InChIKeyOINYTHCNBVUELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3): Chemical Identity, Structural Class, and Baseline Characterization for Scientific Procurement


1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) is a fused heterocyclic compound with the molecular formula C7H4N2O3 and a molecular weight of 164.12 g/mol . It comprises a pyridine ring annulated to a 1,3-oxazine-2,4-dione moiety, functioning as a cyclic anhydride derived from 2-aminopyridine-3-carboxylic acid [1]. The compound is commercially available as a research chemical, typically with a purity specification of 95–96% [2], and is commonly employed as a reactive building block in medicinal chemistry and heterocyclic synthesis [1]. Its structure places it within the broader class of pyrido-oxazinediones, which are recognized for their utility as intermediates in the preparation of biologically active diazepines and related scaffolds [1].

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3): Why In-Class Analogs and Regioisomers Are Not Interchangeable


Although 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) shares a core 1,3-oxazine-2,4-dione motif with other heterocyclic anhydrides, generic substitution with its regioisomer (1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, CAS 21038-63-1) or with non-pyrido analogs (e.g., isatoic anhydride) is scientifically unjustified due to critical differences in regiochemical reactivity and biological target engagement [1]. The specific [3,2-d] ring fusion directs nucleophilic attack and subsequent cyclization pathways, as evidenced by its use in the regioselective synthesis of pyrido[3,2-e][1,4]diazepines, whereas the [2,3-d] isomer yields the corresponding pyrido[2,3-e][1,4]diazepine scaffold [1]. Furthermore, independent biological screening data reveal that this specific compound (CAS 63016-85-3) exhibits measurable, albeit weak, inhibitory activity against multiple Mycobacterium tuberculosis targets (e.g., TrxR, DXR, PNP) [2]. Such an activity profile is not a class-wide property but is instead highly dependent on the precise regiochemistry and substitution pattern, making the selection of the correct CAS number (63016-85-3) mandatory for reproducible research outcomes and hit validation campaigns [2].

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3): Quantitative Differentiation Evidence Against Key Comparators


Regioselective Synthesis of Pyrido[3,2-e][1,4]diazepinones: Direct Comparison of [3,2-d] vs. [2,3-d] Isomers in Identical Reaction Conditions

In the condensation with α-amino acid methyl esters, the regioisomeric building block 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) exclusively directs the reaction pathway to yield the pyrido[3,2-e][1,4]diazepine-2,5-dione scaffold. Under identical conditions, the alternative building block 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 21038-63-1) produces the structurally distinct pyrido[2,3-e][1,4]diazepine-2,5-dione ring system [1]. This demonstrates that the two regioisomers are not synthetically interchangeable and that the specific [3,2-d] ring fusion is a critical determinant of the final molecular architecture [1].

Medicinal Chemistry Heterocyclic Synthesis Regioselective Cyclization

Differential LogP and Physicochemical Properties: Quantitative In Silico Comparison with the [2,3-d] Regioisomer

Computed physicochemical properties reveal measurable differences between the [3,2-d] (CAS 63016-85-3) and [2,3-d] (CAS 21038-63-1) regioisomers. The target compound exhibits a calculated LogP of 0.644 and a LogP of -0.59 (density 1.5±0.1 g/cm³) [1]. In contrast, the [2,3-d] isomer displays a lower calculated LogP of -0.34 [2]. This difference in lipophilicity, while seemingly minor, can significantly impact passive membrane permeability, solubility, and binding promiscuity in biological assays, providing a data-driven basis for prioritizing one isomer over the other in early-stage screening cascades.

Medicinal Chemistry Physicochemical Profiling Compound Selection

Target-Specific Activity Profile Against Mycobacterium tuberculosis Enzymes: Multi-Target In Vitro IC50 Data

Screening data deposited in BindingDB demonstrate that 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) exhibits measurable, albeit modest, inhibitory activity against several validated Mycobacterium tuberculosis targets. Specifically, it inhibits Thioredoxin Reductase (TrxR) with an IC50 of 15,800 nM (15.8 µM) [1], 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) with an IC50 of 8,000 nM (8 µM) and a Kd of 90 nM [2], and Purine Nucleoside Phosphorylase (PNP) with an IC50 of 48 nM [3]. This multi-target activity profile, while not potent enough for a drug candidate, validates this specific compound as a useful tool compound for assay development and as a starting point for fragment-based or scaffold-hopping approaches in antitubercular drug discovery.

Antitubercular Drug Discovery Enzymology Hit Validation

Commercial Purity and Availability: Direct Comparison with the [2,3-d] Regioisomer for Procurement Planning

Both regioisomers are commercially available, but with notable differences in sourcing and purity specifications that impact procurement decisions. The target compound (CAS 63016-85-3) is offered by Fluorochem with a certified purity of 96% and by abcr GmbH with a purity of 95% . The [2,3-d] isomer (CAS 21038-63-1) is available from AKSci with a specified purity of 98% and from Bidepharm with 95% purity [1]. The availability of the 98% pure batch of the comparator may influence selection for applications requiring higher purity, while the broader vendor base for the target compound (including European and Chinese suppliers) may offer advantages in supply chain resilience and pricing [REFS-1, REFS-2].

Chemical Procurement Quality Control Supply Chain

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3): Defined Application Scenarios Validated by Quantitative Evidence


Regioselective Synthesis of Pyrido[3,2-e][1,4]diazepine Libraries for CNS or Antimicrobial Lead Discovery

This specific isomer (CAS 63016-85-3) is the requisite starting material for generating the pyrido[3,2-e][1,4]diazepine-2,5-dione core, a scaffold of interest in CNS and antimicrobial drug discovery [1]. As demonstrated by El Bouakher et al., its use in condensation reactions with amino acid esters directs the formation of this specific regioisomeric diazepine scaffold, whereas the [2,3-d] isomer yields a different core [1]. Researchers focused on exploring structure-activity relationships (SAR) within the [3,2-e] diazepine series must procure this exact compound (CAS 63016-85-3) to ensure the correct final product geometry and to maintain synthetic reproducibility [1].

Biochemical Assay Development and Hit Validation in Antitubercular Drug Discovery

Given its documented multi-target inhibitory profile against Mycobacterium tuberculosis enzymes TrxR (IC50 = 15.8 µM), DXR (IC50 = 8 µM), and PNP (IC50 = 48 nM), this compound serves as a valuable tool compound for the tuberculosis drug discovery community [2]. It can be employed as a weak-affinity reference standard in biochemical assays (e.g., microplate reader or spectrofluorimetric assays) to validate assay robustness, as a control compound for counter-screening, or as a starting fragment for structural optimization campaigns aimed at improving potency against these validated targets [2].

Physicochemical Property Benchmarking and LogP-Driven Compound Selection in Lead Optimization

For medicinal chemistry projects where lipophilicity is a critical parameter (e.g., oral bioavailability, CNS penetration, solubility), the calculated LogP of 0.644 for the target compound provides a quantitative benchmark that can guide compound selection. This LogP value is significantly higher (by ~1 log unit) than that of its [2,3-d] regioisomer (LogP = -0.34) [3]. Researchers can strategically use this information to select the isomer that better aligns with their desired physicochemical property range, thereby making a data-driven choice at the building block procurement stage that can influence the ADME/PK profile of the final lead series [REFS-3, REFS-4].

Procurement of High-Purity Building Block with Established Supply Chain for Routine Medicinal Chemistry

With multiple global suppliers (Fluorochem, abcr, Capot) offering the compound at purities of 95–96% [REFS-3, REFS-5], this specific building block (CAS 63016-85-3) offers a robust and reliable supply chain for routine medicinal chemistry synthesis. The availability from European and Chinese sources ensures competitive pricing and mitigates the risk of supply chain disruption. For laboratories performing high-throughput synthesis or requiring consistent quality for SAR studies, this established commercial availability, coupled with documented synthetic utility [1], makes it a practical and low-risk procurement choice compared to less well-sourced alternatives.

Technical Documentation Hub

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